Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate
Description
Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate (CAS: 400083-77-4) is a sulfur-rich heterocyclic compound with the molecular formula C₆H₆O₂S₄ and a molecular weight of 238.37 g/mol . It features a 1,3-dithiole core substituted with a thione (S) group at position 2, a sulfanyl (-SH) group at position 5, and an ethyl ester moiety at position 2. This structure confers unique electronic properties, making it a candidate for applications in materials science and organic synthesis. Its purity is typically >90%, as reported in commercial specifications .
Properties
IUPAC Name |
ethyl 5-sulfanyl-2-sulfanylidene-1,3-dithiole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S4/c1-2-8-4(7)3-5(9)12-6(10)11-3/h9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCYDSPJGRADOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)S1)S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-chloroacetate with carbon disulfide and sodium hydroxide to form ethyl 2-thioxo-1,3-dithiole-4-carboxylate. This intermediate is then treated with hydrogen sulfide to introduce the sulfanyl group, resulting in the formation of this compound .
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The sulfanyl group can be oxidized to form sulfonic acid derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The thioxo group can be reduced to a thiol group using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or esters, respectively.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used but typically include various sulfur-containing derivatives and esters .
Scientific Research Applications
Medicinal Chemistry
Antioxidant Properties
Research indicates that ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate exhibits strong antioxidant capabilities. It has been shown to scavenge reactive oxygen species (ROS), which can mitigate oxidative stress associated with various diseases, including cancer and neurodegenerative disorders.
Therapeutic Potential
The compound's ability to interact with biological macromolecules suggests its potential therapeutic applications. Studies have explored its role in modulating enzyme activity and influencing gene expression, which could lead to novel treatments for conditions like cardiovascular diseases and certain cancers .
Biochemical Research
Interaction with Biological Systems
this compound has been investigated for its interactions with proteins and nucleic acids. Its nucleophilic nature allows it to engage with electrophilic centers in biomolecules, potentially impacting cellular signaling pathways.
Case Study: Enzyme Modulation
In a study examining the compound's effect on enzyme activity, it was found that this compound could enhance or inhibit specific enzymatic reactions, providing insights into its mechanism of action within biological systems .
Mechanism of Action
The mechanism of action of Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate involves its interaction with various molecular targets and pathways. The sulfanyl group can act as a nucleophile, reacting with electrophilic centers in biological molecules. This interaction can lead to the modulation of enzyme activity, protein function, and gene expression.
The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and inhibit oxidative stress pathways. This can result in the protection of cells and tissues from damage caused by oxidative stress, inflammation, and other pathological processes .
Comparison with Similar Compounds
Ethyl 5-[(4-fluorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate (CAS: 338793-28-5)
- Molecular formula : C₁₃H₁₁FO₂S₄
- Molecular weight : 346.48 g/mol
- Key differences: The 5-sulfanyl group is replaced with a 4-fluorobenzylsulfanyl (-S-CH₂-C₆H₄-F) substituent.
Ethyl 5-[(4-chlorobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate (CAS: 338761-96-9)
- Molecular formula : C₁₃H₁₁ClO₂S₄
- Molecular weight : 362.94 g/mol
- Key differences : The 4-chlorobenzylsulfanyl substituent increases molecular weight and lipophilicity. Predicted properties include a boiling point of 482.4°C and density of 1.50 g/cm³ , suggesting higher thermal stability than the parent compound (MW 238.37) .
Heterocyclic Variants: Thiazole Derivatives
Ethyl 3-(4-methylphenyl)-4-(methylsulfanyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS: 478261-54-0)
- Molecular formula: C₁₄H₁₅NO₂S₃
- Key differences: The 1,3-dithiole ring is replaced with a dihydrothiazole scaffold. The 4-methylphenyl and methylsulfanyl groups further modulate electronic and steric profiles .
Ethyl 4-amino-3-(4-bromophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate
- Molecular formula : C₁₂H₁₁BrN₂O₂S₂
- Key differences: An amino (-NH₂) group at position 4 increases basicity, while the 4-bromophenyl substituent adds halogen-dependent reactivity (e.g., Suzuki coupling). This contrasts with the sulfanyl group in the parent compound, which may participate in redox reactions .
Physicochemical Properties
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Substituents |
|---|---|---|---|---|---|
| Ethyl 5-sulfanyl-... (400083-77-4) | C₆H₆O₂S₄ | 238.37 | N/A | N/A | 5-SH, 2-S, ethyl ester |
| Ethyl 5-[(4-F-benzyl)sulfanyl]-... (338793-28-5) | C₁₃H₁₁FO₂S₄ | 346.48 | N/A | N/A | 4-Fluorobenzylsulfanyl |
| Ethyl 5-[(4-Cl-benzyl)sulfanyl]-... (338761-96-9) | C₁₃H₁₁ClO₂S₄ | 362.94 | 482.4 (predicted) | 1.50 (predicted) | 4-Chlorobenzylsulfanyl |
| Ethyl 3-(4-MePh)-4-MeS-thiazole-... (478261-54-0) | C₁₄H₁₅NO₂S₃ | 341.47 | N/A | N/A | 4-Methylphenyl, methylsulfanyl |
Key observations :
- Substituent effects : Halogenated benzyl groups (F, Cl) increase molecular weight and predicted boiling points due to enhanced van der Waals interactions .
Biological Activity
Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate is a sulfur-containing compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound features a unique structure characterized by a dithiole ring and a sulfanyl group, which contribute to its chemical reactivity and biological properties. The synthesis typically involves the reaction of ethyl 2-chloroacetate with carbon disulfide and sodium hydroxide, followed by treatment with hydrogen sulfide to introduce the sulfanyl group.
The biological activity of this compound is attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are essential in combating oxidative stress in cells. This activity is primarily due to its ability to scavenge reactive oxygen species (ROS) and inhibit oxidative pathways, thus protecting cellular components from damage .
- Interaction with Biological Macromolecules : The sulfanyl group acts as a nucleophile, allowing the compound to interact with electrophilic centers in proteins and nucleic acids. This interaction can modulate enzyme activities and influence gene expression.
- Potential Therapeutic Applications : Research indicates that this compound may have therapeutic potential in treating various conditions such as cancer, cardiovascular diseases, and neurodegenerative disorders due to its ability to modulate inflammation and oxidative stress .
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound. For instance, it has been shown to exhibit superior biological activity compared to traditional chemotherapeutics like 5-fluorouracil (5-FU). In vitro assays demonstrated that this compound effectively inhibited the growth of cisplatin-resistant human ovarian cancer cells at various concentrations (1–1000 μM) over different exposure times (24, 48, or 72 hours)【1】.
Antioxidant Activity
The antioxidant capacity of this compound was evaluated through various assays measuring its ability to reduce oxidative stress markers in cellular models. The results indicated a significant reduction in lipid peroxidation and an increase in cellular antioxidant enzyme activities【5】.
Comparative Analysis with Similar Compounds
To understand the unique biological profile of this compound, a comparative analysis with other similar compounds was conducted:
| Compound Name | Antioxidant Activity | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Superior to 5-FU | Nucleophilic attack on electrophiles; ROS scavenging |
| Ethyl 2-thioxo-1,3-dithiole-4-carboxylate | Moderate | Moderate | ROS scavenging |
| Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxamide | Low | Low | Limited nucleophilic interactions |
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Cancer Cell Lines : A study evaluating the effects on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis compared to untreated controls【1】.
- Neuroprotection Studies : Another investigation focused on neuroprotective effects demonstrated that this compound could significantly mitigate neuronal damage induced by oxidative stress in vitro【7】.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing Ethyl 5-sulfanyl-2-thioxo-1,3-dithiole-4-carboxylate with high purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as cyclization of thioamide precursors or functionalization of a dithiole ring. Key steps include:
- Reagent Selection : Use of sulfurizing agents (e.g., Lawesson’s reagent) to introduce thioxo groups.
- Condition Control : Maintain reaction temperatures between 60–80°C and pH 7–9 to prevent side reactions.
- Purification : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization. High-performance liquid chromatography (HPLC) is recommended for final purity assessment (>95%) .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : H and C NMR to confirm substituent positions and electronic environments.
- IR : Identify characteristic S-H (2500–2600 cm⁻¹) and C=O (1700–1750 cm⁻¹) stretches.
- X-ray Diffraction : Single-crystal X-ray analysis with SHELXL refinement for absolute stereochemical assignment .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the thioxo and sulfanyl groups in this compound?
- Methodological Answer : Conduct computational studies (DFT or molecular dynamics) to map electron density and frontier molecular orbitals. Experimental validation includes:
- Kinetic Studies : Compare reaction rates with substituted analogs (e.g., methyl vs. phenyl groups).
- Spectroscopic Probes : UV-Vis titration to assess ligand-binding affinities with metal ions or biomolecules.
Contradictions in reactivity data (e.g., unexpected nucleophilic behavior) may arise from solvent polarity or hydrogen-bonding interactions, requiring multivariate analysis .
Q. What strategies resolve contradictions in biological activity data across different studies?
- Methodological Answer : Address discrepancies via:
- Dose-Response Curves : Ensure consistent molar concentrations and assay conditions (pH, temperature).
- Metabolic Stability Tests : Use liver microsomes to rule out degradation artifacts.
- Structural Analog Comparison : Benchmark against Ethyl 3-(4-chlorophenyl)-4-(methylsulfanyl)-2-thioxo-1,3-thiazole-5-carboxylate (CAS 866136-39-2), which shares a similar pharmacophore .
Q. How can crystallographic data improve understanding of this compound’s solid-state behavior?
- Methodological Answer : Perform single-crystal X-ray diffraction with SHELX programs to determine:
- Packing Motifs : Analyze intermolecular S···S interactions (3.4–3.6 Å) for stability insights.
- Thermal Motion : Use anisotropic displacement parameters to assess conformational flexibility.
Note: High-resolution data (<1.0 Å) is critical for resolving disorder in the dithiole ring .
Key Considerations for Researchers
- Synthetic Reproducibility : Document all quenching and workup steps to mitigate batch-to-batch variability.
- Data Validation : Cross-check crystallographic results with spectroscopic data to resolve ambiguities (e.g., tautomerism).
- Ethical Compliance : Adhere to safety protocols for sulfanyl/thioxo compounds, including proper waste disposal and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
